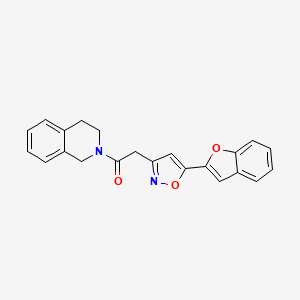

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Beschreibung

2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a heterocyclic compound featuring a benzofuran-substituted isoxazole core linked to a 3,4-dihydroisoquinoline moiety via an ethanone bridge.

Eigenschaften

IUPAC Name |

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3/c25-22(24-10-9-15-5-1-2-7-17(15)14-24)13-18-12-21(27-23-18)20-11-16-6-3-4-8-19(16)26-20/h1-8,11-12H,9-10,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSKRVGOHQHJHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Isoxazole-Substituted Derivatives

- 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone (): This analog replaces the benzofuran group with a 4-chlorophenyl substituent. However, the absence of benzofuran’s fused oxygen heterocycle may reduce lipophilicity and alter metabolic stability compared to the target compound .

- 1-[5-(3-Chlorophenyl)-isoxazol-3-yl]-ethanone (): Synthesized via Grignard reagent-mediated reactions, this simpler analog lacks the dihydroisoquinoline moiety. Its primary use as a synthetic intermediate highlights the ethanone-isoxazole unit’s versatility in constructing more complex molecules .

Dihydroisoquinoline Derivatives

- Mevidaleno (WHO-recommended INN, ): A structurally complex dihydroisoquinoline derivative with hydroxymethyl and hydroxy-methylbutyl substituents. The target compound’s simpler dihydroisoquinoline structure may offer advantages in synthetic accessibility and pharmacokinetic optimization .

- 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (): Used as an intermediate in synthesizing tetrahydroisoquinoline derivatives, this compound demonstrates the dihydroisoquinoline moiety’s role in developing analgesics and neuroactive agents. The absence of an isoxazole-benzofuran system in this analog limits direct functional comparison but emphasizes the scaffold’s versatility .

Key Differences :

- Compared to mevidaleno’s multi-step functionalization (), the target compound’s synthesis is less complex, favoring scalability .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.